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Quinoline Yellow WS: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Quinoline Yellow	
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An in-depth examination of the chemical properties, synthesis, analysis, and toxicological profile of the water-soluble colorant, **Quinoline Yellow** WS, tailored for professionals in research and drug development.

Quinoline Yellow WS, also known as D&C Yellow No. 10 and E104, is a synthetic yellow dye utilized in a variety of applications, including pharmaceuticals, cosmetics, and food products.[1] [2][3] Unlike its spirit-soluble counterpart, **Quinoline Yellow** SS, the "WS" designation indicates its water-soluble nature, a property imparted by the presence of sulfonate groups.[4] This guide provides a detailed overview of its chemical identity, analytical methodologies, and key safety data.

Chemical and Physical Properties

Quinoline Yellow WS is not a single compound but rather a mixture of the sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione.[4][5] The mixture primarily consists of disulfonates, with varying amounts of monosulfonates and trisulfonates.[4][6] This compositional variability leads to different reported CAS numbers and molecular formulas.



Identifier	Value
Common Names	Quinoline Yellow WS, D&C Yellow No. 10, E104, Food Yellow 13, Acid Yellow 3
Primary CAS Number	8004-92-0[7][8][9][10]
Alternative CAS Number	80583-08-0[1]
CI Number	47005[10]
Maximum Absorption (λmax)	416 nm[4]

The molecular formula and weight vary depending on the degree of sulfonation. Below is a summary of the reported formulas for different components of the mixture.

Sulfonation Degree	Molecular Formula	Molecular Weight (g/mol)
General Mixture	C18H13NO5/8/11S1/2/3Na1/2/ 3[1][8]	477.38[1]
Disulfonated	C18H9NNa2O8S2[9][10]	477.38[9]
Disulfonated (alternative)	C19H9NNaO8S2	489.4[7]

Synthesis and Purification

The production of **Quinoline Yellow** WS involves the sulfonation of 2-(2-quinolyl)indan-1,3-dione (**Quinoline Yellow** SS).[3][5] A patented method describes the synthesis through the condensation of quinaldine sulfonic acid with phthalic anhydride in the presence of dimethylacetamide or dimethylformamide at elevated temperatures.[11]

Due to the presence of unsulfonated starting material (**Quinoline Yellow** SS), which has been linked to contact sensitivity, purification is a critical step.[12] A multi-step purification process has been developed to reduce impurities and generate a certifiable D&C color. This process involves creating water-insoluble organic amine salts of the sulfonated compounds, followed by treatment with sodium hydroxide to regenerate the purified **Quinoline Yellow** WS.[13]





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Caption: Synthesis of **Quinoline Yellow** WS via sulfonation.

Analytical Methodologies

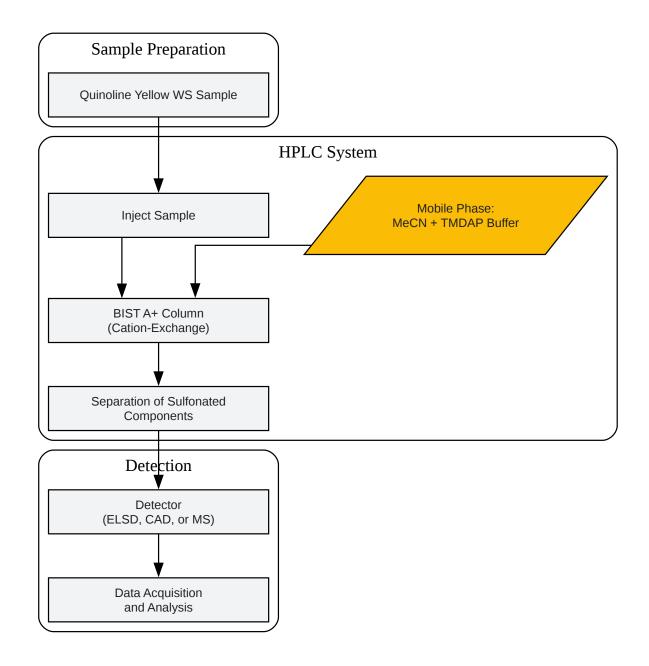
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of **Quinoline Yellow** WS and the quantification of its components and impurities.

Experimental Protocol 1: Analysis of Quinoline Yellow WS Components

This method is designed to separate the mono-, di-, and trisulfonated components of **Quinoline Yellow** WS.[1][6]

- Instrumentation: High-Performance Liquid Chromatograph.
- Column: BIST A+ (cation-exchange column).[1][6]
- Mobile Phase: A multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3propanediamine (TMDAP), in a primarily organic solvent like acetonitrile (MeCN).[1][6]
- Principle: The positively charged buffer acts as a bridge, linking the negatively charged sulfonate groups of the dye to the negatively charged column surface. The high organic content of the mobile phase minimizes the solvation layer around the analytes, enabling separation.[1][6]
- Detection: Compatible with Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and Mass Spectrometry (LC-MS).[1][6]





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